Bromoacetic acid-1-13C is isotopically enriched with ¹³C at the first carbon position (the carbon bonded to the carboxylic acid group). This enrichment allows researchers to study the molecule using a technique called Nuclear Magnetic Resonance (NMR) .
In NMR spectroscopy, strong magnetic fields and radio waves are used to probe the environment of specific atoms within a molecule. ¹³C nuclei have different magnetic properties compared to its more abundant isotope, carbon-12 (¹²C). This difference allows scientists to distinguish the ¹³C-labeled carbon from other carbons in the molecule, providing detailed information about its chemical environment and interactions with other molecules.
Bromoacetic acid-1-13C is particularly valuable in studying metabolic pathways. Researchers can introduce this molecule into a cell or organism and then use NMR to track its fate. By observing the ¹³C signal in different metabolites, scientists can gain insights into the various enzymatic steps involved in the breakdown or transformation of bromoacetic acid . This information can be crucial for understanding various biological processes and developing new drugs or therapeutic strategies.
Beyond its use in NMR studies, bromoacetic acid-1-13C can also be employed in other scientific research applications, such as:
2-Bromoacetic acid, also known as bromoacetic acid, is a colorless crystalline solid with the chemical formula BrCH₂CO₂H. It is classified as a carboxylic acid and is recognized for its relatively strong alkylating properties. The compound is a member of the bromoacetic acid family, which includes various derivatives that are utilized extensively in organic synthesis, particularly in pharmaceutical chemistry and agrochemicals .
2-Bromoacetic acid exhibits notable biological activities:
2-Bromoacetic acid finds diverse applications across several fields:
Research on interaction studies indicates that 2-bromoacetic acid can interact with various biological molecules:
Several compounds share structural similarities with 2-bromoacetic acid. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetic Acid | C₂H₄O₂ | Non-brominated, widely used as a solvent and preservative. |
Chloroacetic Acid | C₂H₃ClO₂ | Stronger alkylating agent than bromoacetic acid; used in herbicides. |
Iodoacetic Acid | C₂H₃IDO₂ | More reactive due to iodine; often used in biochemical research. |
Fluoroacetic Acid | C₂H₃F O₂ | Highly toxic; used in pest control but poses significant environmental risks. |
What distinguishes 2-bromoacetic acid from its counterparts is its balance between reactivity and stability, making it suitable for a variety of synthetic applications without the extreme toxicity associated with some halogenated acids. Its role as an alkylating agent allows for selective modifications in organic synthesis, providing versatility that is essential in pharmaceutical development.
The classical synthesis of 2-bromoacetic acid primarily relies on the Hell-Volhard-Zelinsky halogenation reaction, which transforms alkyl carboxylic acids to their corresponding alpha-bromo derivatives. This specialized halogenation process involves the bromination of acetic acid using bromine in the presence of phosphorus tribromide as a catalyst. The reaction proceeds through a well-defined mechanism where phosphorus tribromide converts the carboxylic acid to an acyl bromide intermediate, which subsequently tautomerizes to an enol form that readily reacts with bromine at the alpha position.
The traditional Hell-Volhard-Zelinsky reaction requires stringent conditions, including temperatures exceeding 373 Kelvin and extended reaction times. The mechanism initiates with the addition of a catalytic amount of phosphorus tribromide, followed by one molar equivalent of bromine. The resulting alpha-bromo acyl bromide undergoes hydrolysis in neutral to slightly acidic aqueous solution, yielding the desired alpha-bromo carboxylic acid. Historical industrial implementations achieved yields of approximately 93.6 percent when starting from 300 grams of acetic acid, producing 655 grams of product against a theoretical yield of 700 grams.
Alternative traditional approaches include direct photochemical bromination of acetic acid in the presence of light, following the general reaction: acetic acid plus bromine yields 2-bromoacetic acid plus hydrogen bromide. Free radical bromination methodologies have also been explored, utilizing potassium bromide and hydrogen peroxide in acidic conditions to generate bromine in situ for subsequent reaction with acetic acid substrates.
Modern industrial production has shifted toward more efficient processes utilizing chloroacetic acid as the starting material rather than direct bromination of acetic acid. These optimized methodologies involve halogen exchange reactions where chloroacetic acid reacts with alkali metal or ammonium bromides in the presence of concentrated sulfuric acid to produce 2-bromoacetic acid or its esters.
The industrial process comprises two distinct reaction stages: bromination and esterification, which can be conducted in a single reaction vessel using a compact procedure. The primary methodology involves gradually adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid and an alkali metal or ammonium bromide, maintaining the temperature between 40 and 70 degrees Celsius. The preferred stoichiometric ratios range from 1:1:1 to 1:1.5:1.5 for chloroacetic acid, bromine salt, and concentrated sulfuric acid, with typical industrial ratios of 1:1.3:1.1-1.3.
Process Parameter | Optimal Range | Industrial Standard |
---|---|---|
Temperature | 40-70°C | 50-60°C |
Chloroacetic acid : Bromide : Sulfuric acid ratio | 1:1:1 to 1:1.5:1.5 | 1:1.3:1.1-1.3 |
Reaction time | 6 hours | Variable based on scale |
Yield | >90% | 85-95% typical |
The process demonstrates significant advantages including commercial availability of raw materials at reasonable prices, comparatively short reaction periods, high yields, and the capability to produce either bromoacetic acid or its esters upon demand. The reaction can be completed by adding organic solvents that form azeotropes, such as tetrachloroethylene, benzene, toluene, or xylene, with tetrachloroethylene being the most preferred solvent for azeotropic removal of water.
Several alternative synthetic approaches have been developed to overcome limitations of traditional methods and provide more versatile production options. Polyphosphoric acid-mediated synthesis represents one such alternative, where acetic acid reacts with bromine in the presence of polyphosphoric acid at elevated temperatures. This method achieved yields of 67.6 percent for alpha-bromoacetic acid preparation, involving heating acetic acid with polyphosphoric acid at 80-100 degrees Celsius while adding bromine dropwise over one hour.
Advanced catalyst systems utilizing Lewis acids have been explored for halogenated ester preparation. These processes employ zinc halides, tin halides, zirconium halides, and aluminum halides as catalysts, with zinc halides showing particular effectiveness. The reaction typically uses catalytic amounts of 0.01 to 0.1 times the molar amount of Lewis acid based on the substrate, with optimal ranges of 0.02 to 0.05 times the molar amount.
Novel automated procedures have been developed for alpha-bromination of amino acid precursors, utilizing sodium bromide, sulfuric acid, and sodium nitrite in aqueous media. This methodology involves treating the substrate with 25 percent sulfuric acid and 20 percent sodium nitrite at 0 degrees Celsius, followed by stirring at room temperature for 6 hours and extraction with ethyl acetate. The automated approach provides consistent yields while reducing manual handling requirements in industrial settings.
Catalyst System | Temperature Range | Pressure Conditions | Typical Yield |
---|---|---|---|
Polyphosphoric acid | 80-100°C | Atmospheric | 67.6% |
Zinc halides | 50-80°C | Up to 10 bar | 85-90% |
Automated bromination | 0-20°C | Atmospheric | 80% |
Lewis acid systems | 50-100°C | Up to 250 bar | 75-85% |
Industrial yield optimization strategies focus primarily on azeotropic distillation techniques and careful solvent selection to maximize product recovery and purity. Azeotropic solvent systems enable efficient water removal during the reaction process, driving the equilibrium toward product formation and facilitating subsequent purification steps.
The most effective azeotropic solvents include tetrachloroethylene, benzene, toluene, and xylene, with tetrachloroethylene demonstrating superior performance in industrial applications. These solvents form binary azeotropes with water, allowing continuous removal of reaction-generated water while maintaining optimal reaction temperatures. The azeotropic distillation process typically operates under reduced pressure conditions, ranging from 1 to 50 millibar, with optimal performance achieved at 10 to 30 millibar.
Enhanced reaction protocols incorporate simultaneous bromination and esterification processes, eliminating the need for isolation of intermediate products and reducing overall processing time. The integrated approach involves heating the reaction mixture while continuously removing water through azeotropic distillation, followed by alcohol addition for direct ester formation. This methodology achieves bromoacetic acid ester yields exceeding 90 percent with high purity profiles suitable for pharmaceutical applications.
Advanced pressure management strategies utilize elevated pressure conditions up to 250 bar to improve reaction kinetics and product selectivity. Optimal pressure ranges of 10 to 50 bar provide enhanced control over reaction parameters while maintaining industrial feasibility. The combination of controlled pressure conditions with Lewis acid catalysis and azeotropic solvent systems represents the current state-of-the-art for high-yield 2-bromoacetic acid production.
Temperature optimization studies indicate that maintaining reaction temperatures between 50 and 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity. Higher temperatures risk thermal decomposition and side product formation, while lower temperatures result in incomplete conversion and extended reaction times. Precise temperature control, combined with efficient heat removal through azeotropic distillation, enables sustained high-yield operation in continuous industrial processes.
2-Bromoacetic acid serves as a critical intermediate in synthesizing pharmacologically active molecules. Its ability to alkylate nucleophilic sites, such as amines and thiols, facilitates the construction of carbon–heteroatom bonds essential to drug design. For instance, it participates in the synthesis of β-lactam antibiotics by enabling side-chain functionalization [1] [3]. The bromine atom’s leaving group propensity also makes it valuable in forming heterocycles, such as indoles and benzimidazoles, which are prevalent in antiviral and anticancer agents [3] [7].
In kinase inhibitor development, 2-bromoacetic acid derivatives modify cysteine residues selectively, enhancing target specificity. This approach underpins covalent inhibitor strategies, where the bromoacetyl group forms irreversible bonds with active-site thiols [6] [7]. Additionally, its esters, like methyl 2-bromoacetate, are employed to introduce acetylated motifs in prodrugs, improving bioavailability [2] [4].
Esterification of 2-bromoacetic acid expands its reactivity profile. Methyl 2-bromoacetate (C~3~H~5~BrO~2~), synthesized via acid-catalyzed esterification with methanol, is a liquid alkylating agent with broad applicability [2] [4]. Its higher solubility in organic solvents compared to the parent acid facilitates nucleophilic substitutions under mild conditions.
Ester | Application |
---|---|
Methyl ester | Histidine side-chain modification in protein engineering [2] [4] |
Ethyl ester | Coumarin synthesis via Pechmann condensation [4] |
Benzyl ester | Protecting group strategies in peptide synthesis [3] [7] |
The ester’s bromine atom undergoes displacement with amines, alcohols, or thiols, introducing functional groups such as azides, ethers, and sulfides. For example, reaction with phenol derivatives yields aryloxyacetic acids, intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis [2] [4].
2-Bromoacetic acid enhances transition metal-catalyzed reactions by modulating catalyst activity. In palladium-catalyzed cross-couplings, it acts as an additive to stabilize Pd(0) intermediates, improving yields in Suzuki–Miyaura reactions [5]. Notably, α-bromo sulfoxides derived from 2-bromoacetic acid undergo stereoretentive arylation with boronic acids, producing chiral sulfoxides with >90% enantiomeric excess [5].
Manganese complexes, such as [Mn(R,R-BPMCN)]²⁺, leverage 2-bromoacetic acid as a co-catalyst in oxidation reactions. The acid facilitates heterolytic O–O bond cleavage in Mn(III)–OOH intermediates, generating electrophilic Mn(V)–oxo bromoacetate species [6]. This intermediate abstracts hydrogen atoms from C(sp³)–H bonds, enabling hydroxylation with retention of configuration [6].
The Mn(V)–oxo bromoacetate complex, stabilized by 2-bromoacetic acid, mediates undirected C(sp³)–H hydroxylation via an oxygen-rebound mechanism. Density functional theory (DFT) calculations reveal a two-step process:
This mechanism mimics α-ketoglutarate-dependent nonheme iron oxygenases, with ¹⁸O-labeling studies confirming water as the oxygen source [6]. The system’s efficiency is evidenced by hydroxylation of tertiary C–H bonds in steroids and terpenes with >80% yield [6].
Corrosive;Acute Toxic;Irritant;Environmental Hazard